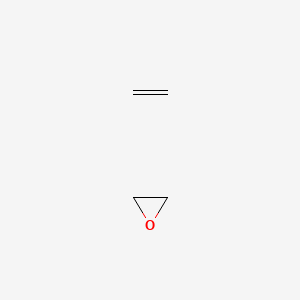

Ethene;oxirane

Description

Historical Context of Ethene;Oxirane Academic Inquiry

The journey of this compound began in 1859 when French chemist Charles-Adolphe Wurtz first synthesized it by reacting 2-chloroethanol (B45725) with potassium hydroxide (B78521). wikipedia.orgugr.es Wurtz also noted its reactivity with acids and metal salts. wikipedia.org For a considerable period, this remained the primary method for its preparation. wikipedia.org A significant breakthrough occurred in 1931 when another French chemist, Theodore Lefort, developed a method for the direct oxidation of ethylene (B1197577) using a silver catalyst. wikipedia.orgugr.eschemeurope.com This discovery was a pivotal moment, and since 1940, nearly all industrial production of ethylene oxide has relied on this direct oxidation process. wikipedia.orgchemeurope.comnewworldencyclopedia.org The industrial importance of this compound surged during World War I, where it served as a precursor for both ethylene glycol (a coolant) and the chemical weapon mustard gas. wikipedia.orgchemeurope.comnewworldencyclopedia.org In 1938, American chemist Lloyd Hall patented the use of ethylene oxide for sterilizing spices, highlighting its early application as a sterilant. wikipedia.orgchemeurope.com

Significance of this compound as a Chemical Intermediate in Advanced Synthesis and Polymer Science

This compound is a cornerstone of the chemical industry, primarily serving as an intermediate in the production of a multitude of other chemicals. wikipedia.orgchemeurope.comnewworldencyclopedia.org Its high reactivity, stemming from its strained three-membered ring, allows it to readily participate in ring-opening reactions, making it a versatile building block in organic synthesis. wikipedia.orgwikipedia.org

The most significant application of this compound is in the production of ethylene glycol. wikipedia.orgugr.es This reaction is typically carried out by reacting this compound with water. newworldencyclopedia.org Ethylene glycol is widely used as an automotive antifreeze and as a raw material for the production of polyester (B1180765) fibers and polyethylene (B3416737) terephthalate (B1205515) (PET) resins for packaging. ugr.esnewworldencyclopedia.org

Beyond ethylene glycol, this compound is a precursor to a wide array of other important chemicals. wikipedia.org Its reaction with alcohols yields ethylene glycol ethers, and its reaction with ammonia (B1221849) can produce ethanolamine, diethanolamine (B148213), and triethanolamine. newworldencyclopedia.org Through a process called ethoxylation, this compound is used to manufacture surfactants and detergents. wikipedia.orgbritannica.com It is also a key component in the production of various other organic chemicals, including thickeners, solvents, and plastics. wikipedia.org

In the realm of polymer science, the polymerization of this compound leads to the formation of poly(ethylene oxide) (PEO), also known as polyethylene glycol (PEG). acs.orgresearchgate.net PEOs are water-soluble polymers with a vast range of applications due to their properties. researchgate.net Depending on their molecular weight, they are used in pharmaceuticals, cosmetics, and as plasticizers. newworldencyclopedia.orgresearchgate.net The polymerization can be initiated by various methods, including anionic and coordination polymerization, to produce polymers with different molecular weights and architectures. acs.orgresearchgate.net

The versatility of this compound extends to specialized applications as well. It is used in the development of batteries for electric vehicles and supports the agriculture and oil and gas industries. americanchemistry.com Furthermore, it is critical for the sterilization of medical equipment that cannot be heat-sterilized, with an estimated 20 billion medical devices sterilized with ethylene oxide each year. americanchemistry.comepa.gov

Evolution of Research Paradigms in this compound Chemistry and its Derivatives

Research into this compound has evolved significantly since its discovery, driven by the need for more efficient production methods, safer handling, and novel applications.

Early research focused on understanding its fundamental properties and developing viable synthesis routes. The shift from the chlorohydrin process to the direct catalytic oxidation of ethylene was a major paradigm shift, making production more economical and scalable. wikipedia.orgugr.eschemeurope.com Subsequent research has focused on optimizing this catalytic process. A retrospective review of the development of ethylene oxide catalysts highlights major inventions, including silver-only, chlorine-moderated, alkali-promoted, and rhenium-promoted catalyst systems. acs.orgacs.org The goal of this research is to improve the selectivity and yield of the reaction, minimizing the formation of byproducts like carbon dioxide. mdpi.com

A significant area of modern research is the development of alternative and more sustainable production methods. For instance, research into the continuous liquid-phase epoxidation of ethylene with hydrogen peroxide on a titanium-silicate catalyst presents a potential alternative to the established gas-phase process. acs.org Electrochemical oxidation of olefins to epoxides is another area of active investigation, aiming to develop more environmentally friendly and efficient processes. chinesechemsoc.org

In polymer chemistry, research has moved beyond simple linear PEOs to the synthesis of more complex polymer architectures, such as branched, star-shaped, and comb-like copolymers. researchgate.net These advanced polymers offer tailored properties for specific applications in fields like biomedical engineering, including drug delivery systems and tissue engineering. ontosight.ai

Furthermore, the "directed evolution" of enzymes, such as epoxide hydrolases, is a cutting-edge research area. uzh.chresearchgate.net This involves genetically engineering enzymes to have improved properties, such as enhanced enantioselectivity, for the synthesis of chiral epoxides, which are valuable intermediates in the pharmaceutical industry. uzh.chmdpi.com

Finally, due to the hazardous nature of this compound, there is ongoing research into its environmental and health impacts. nih.gov This includes the development of advanced monitoring techniques to characterize emissions and atmospheric levels, which informs regulations and promotes safer handling and use of this vital chemical. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₄O |

| Molar Mass | 44.052 g·mol⁻¹ |

| Appearance | Colorless gas |

| Odor | Faintly sweet, ether-like |

| Density | 0.8821 g·cm⁻³ |

| Melting Point | -112.46 °C |

| Boiling Point | 10.4 °C |

| Solubility in Water | Miscible |

Data sourced from multiple references. wikipedia.orgchemeurope.com

Table of Compound Names

| Common Name | Systematic IUPAC Name | Other Names |

| This compound | Oxirane | Ethylene oxide, Epoxyethane, Dimethylene oxide |

| 2-Chloroethanol | 2-Chloroethan-1-ol | |

| Potassium hydroxide | Potassium hydroxide | |

| Ethylene | Ethene | |

| Ethylene glycol | Ethane-1,2-diol | |

| Mustard gas | Bis(2-chloroethyl) sulfide | |

| Ethanolamine | 2-Aminoethan-1-ol | |

| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) | |

| Triethanolamine | 2,2',2''-Nitrilotri(ethan-1-ol) | |

| Poly(ethylene oxide) | Poly(oxyethylene) | Polyethylene glycol (PEG) |

| Carbon dioxide | Carbon dioxide | |

| Hydrogen peroxide | Dihydrogen dioxide | |

| Titanium silicate | ||

| Epoxide hydrolase | ||

| Chiral epoxides | ||

| Acetaldehyde (B116499) | Ethanal | |

| Propylene (B89431) oxide | Methyloxirane | |

| Epichlorohydrin | (Chloromethyl)oxirane | |

| Styrene (B11656) oxide | Phenyloxirane | |

| para-Chlorostyrene oxide | 1-Chloro-4-(2-oxiranyl)benzene | |

| (R)-phenyl-1,2-ethanediol | (R)-1-Phenylethane-1,2-diol | |

| (R)-para-chlorophenyl-1,2-ethanediol | (R)-1-(4-Chlorophenyl)ethane-1,2-diol | |

| Cyanogen | Ethanedinitrile |

Properties

CAS No. |

43094-71-9 |

|---|---|

Molecular Formula |

C4H8O |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

ethene;oxirane |

InChI |

InChI=1S/C2H4O.C2H4/c1-2-3-1;1-2/h1-2H2;1-2H2 |

InChI Key |

CDCIMUZJPLJFTE-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C1CO1 |

Related CAS |

128163-27-9 126140-91-8 43094-71-9 718637-95-7 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ethene;oxirane Formation

Direct Catalytic Oxidation of Ethene to Ethene;Oxirane

The primary industrial method for producing this compound, also known as ethylene (B1197577) oxide, is the direct catalytic oxidation of ethene. sc.eduupm.es This process, first developed by Theodore Lefort in 1931, involves reacting ethene with oxygen over a silver-based catalyst. lu.sewikipedia.org The reaction is highly exothermic and typically occurs at temperatures between 220-300°C and pressures of 10-30 bar. lu.se While this method is dominant, it is accompanied by competing reactions, primarily the complete combustion of ethene to carbon dioxide and water. lu.seresearchgate.net Consequently, a significant focus of research is to maximize the selectivity towards this compound, as even a small improvement in selectivity can have substantial economic benefits. rsc.org

Epoxidation: C₂H₄ + ½O₂ → C₂H₄O

Complete Oxidation: C₂H₄ + 3O₂ → 2CO₂ + 2H₂O

Additionally, consecutive oxidation of the desired product, this compound, can also occur:

C₂H₄O + 2½O₂ → 2CO₂ + 2H₂O

The choice of oxidizing agent, either air or high-purity oxygen, defines two main process categories: the air-based process and the oxygen-based process. upm.es

Heterogeneous Silver-Based Catalysis Systems

Silver is unique in its ability to catalyze the selective epoxidation of ethene. cdnsciencepub.comresearchgate.net This distinct catalytic behavior is attributed to silver's moderate oxygen-binding affinity, which allows for the effective dissociation of O₂ without leading to excessive overoxidation. mdpi.com The most common catalytic system consists of silver nanoparticles dispersed on a low-surface-area α-alumina (α-Al₂O₃) support. sc.edumdpi.com

The selection of the support material is crucial for the catalyst's performance. α-Alumina with a low surface area (around 1–8 m²/g) is the preferred support because it minimizes the presence of hydroxyl groups that can catalyze the undesirable isomerization of this compound to acetaldehyde (B116499), which is then rapidly oxidized to carbon dioxide and water. mdpi.comrsc.org High-surface-area α-alumina (around 30 m²/g) has been shown to enhance the stability of silver particles against sintering, which is the process of particle growth that deactivates the catalyst. mdpi.com

The silver loading on the support typically ranges from 12-30 wt%. sc.edu The preparation method of the catalyst also plays a significant role in its final properties. The incipient-wetness impregnation method, using a silver precursor like silver oxalate (B1200264) and ethylenediamine, is a common technique for depositing silver onto the α-alumina support. acs.orgacs.org Research has also explored various silver precursors, such as silver nitrate (B79036) and silver-ammonia complexes, to optimize catalyst activity and selectivity. rsc.orgresearchgate.net

| Catalyst System | Support Material | Key Findings | Reference |

|---|---|---|---|

| Ag/α-Al₂O₃ | Low surface area α-alumina (1-8 m²/g) | Minimizes hydroxyl groups, reducing isomerization of this compound to acetaldehyde and subsequent combustion. | mdpi.com |

| Ag/α-Al₂O₃ | High surface area α-alumina (~30 m²/g) | Enhances stability against silver particle sintering. | mdpi.com |

| Ag/α-Al₂O₃ | α-Alumina | Silver loading of 12-30 wt% is typical for state-of-the-art catalysts. | sc.edu |

| Ag/α-Al₂O₃ | α-Alumina | Catalyst prepared from a silver-ethylenediamine complex precursor showed higher activity compared to those from silver nitrate or silver-ammonia complex precursors. | rsc.org |

To enhance the selectivity of the silver catalyst, which is around 40-60% for unpromoted silver, various promoters are added. researchgate.netrsc.org These promoters can significantly increase the selectivity to this compound, reaching up to 80-90% in industrial applications. rsc.orgd-nb.info

Common promoters include:

Alkali Metals: Cesium (Cs) is a widely used promoter that is believed to work by blocking sites on the silver surface where strong, unselective oxygen bonds are formed. d-nb.inforesearchgate.net This leads to a more selective catalytic surface.

Halogens: Chlorine (Cl), often introduced in the form of chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE), is a crucial promoter. d-nb.info Chlorine modifies the electronic properties of the silver surface, making it more electron-deficient (electrophilic), which favors the selective epoxidation pathway. rsc.orgd-nb.info

Rhenium (Re): Often used in conjunction with cesium, rhenium has been found to greatly increase selectivity. sc.eduosti.gov The synergistic effect of Cs and Re promoters is a key area of research, with studies suggesting they work together to stabilize intermediates and facilitate the desorption of this compound. mdpi.com

Other Promoters: Other elements like selenium have also been investigated. The addition of a small amount of selenium to a silver catalyst has been shown to increase both selectivity and reactivity. ijcce.ac.ir

| Promoter | Typical Form | Effect on Catalyst Performance | Reference |

|---|---|---|---|

| Cesium (Cs) | - | Increases selectivity by blocking unselective sites. | d-nb.info |

| Chlorine (Cl) | 1,2-dichloroethane (DCE) | Enhances the electrophilicity of the silver surface, favoring selective oxidation. | d-nb.info |

| Rhenium (Re) | - | Used with Cs to synergistically improve selectivity. | mdpi.comosti.gov |

| Selenium (Se) | - | Increases both selectivity and reactivity at optimal concentrations. | ijcce.ac.ir |

The kinetics of ethene epoxidation are complex, with ongoing debate regarding the precise reaction mechanisms. lu.se It is generally accepted that the reaction follows a Langmuir-Hinshelwood mechanism, where both ethene and oxygen adsorb onto the catalyst surface before reacting. mdpi.com However, some studies also suggest the involvement of an Eley-Rideal mechanism, where gas-phase ethene reacts with adsorbed oxygen. acs.orgacs.org

Several factors influence the reaction rate and selectivity:

Reactant Concentrations: The reaction order with respect to oxygen and ethene can change depending on the presence and concentration of promoters like chlorine. nih.gov For instance, on a chloride-promoted catalyst, an increase in the oxygen reaction order and a decrease in the ethene reaction order have been observed. nih.gov

Product Inhibition: Carbon dioxide has been found to inhibit both the selective and unselective reactions, though it inhibits the formation of CO₂ more strongly than the formation of this compound, thus promoting selectivity. nih.gov this compound itself shows minimal product inhibition under typical reaction conditions. nih.gov

Chlorine Coverage: The concentration of chlorine on the silver surface is a critical parameter. Chlorine and oxygen compete for the same active sites on the silver surface. d-nb.info The effectiveness of chlorination is a key factor in controlling the kinetics and maximizing selectivity. nih.gov

The nature of the oxygen species on the silver surface is a determining factor for selectivity. mdpi.com Two main types of oxygen species have been identified:

Electrophilic Oxygen (Oelec): This is a weakly bound oxygen species that is considered to be responsible for the selective epoxidation of ethene to this compound. rsc.orgrsc.org This species is often described as an O⁻ anion adsorbed on the surface. rsc.org Recent studies using in situ spectroscopy have identified this as oxygen derived from adsorbed dioxygen, existing as top and subsurface oxygen. nih.gov

Nucleophilic Oxygen (Onuc): This is a more strongly bound oxygen species, similar in structure to surface silver oxide (Ag₂O), and is associated with the total combustion of ethene to CO₂ and H₂O. rsc.orgrsc.org This species is also referred to as lattice oxygen from surface oxide reconstructions. nih.gov

The presence of subsurface oxygen , which is oxygen that has diffused into the layers just below the silver surface, is also a topic of significant research and some controversy. aip.org Some studies suggest that subsurface oxygen acts as a promoter, improving selectivity by weakening the bonds of the on-surface oxygen, thereby facilitating the formation of this compound. aip.org Other studies propose that subsurface oxygen can stabilize the on-surface oxygen, potentially leading to different reaction pathways. aip.org The formation of surface peroxide species (O₂²⁻), which is linked to the presence of subsurface oxygen, has been shown to correlate with higher selectivities to this compound. nih.gov

Controlling the selectivity towards this compound and minimizing the formation of by-products, primarily carbon dioxide and water, is the central challenge in this process. lu.sersc.org The unselective pathway to CO₂ and H₂O is a highly exothermic reaction that competes with the desired epoxidation. lu.se

A key mechanistic proposal suggests that both the selective and unselective pathways proceed through a common intermediate, a surface oxametallacycle (OMC) . aip.orgnih.gov This intermediate is formed from the reaction of adsorbed ethene and an oxygen atom on the silver surface. aip.org The fate of this OMC intermediate—whether it rearranges to form this compound or decomposes to form acetaldehyde (which is then rapidly oxidized to CO₂)—determines the selectivity of the reaction. aip.orgnih.gov

Research into selectivity control focuses on several key areas:

Catalyst Formulation: As discussed, the choice of support, silver particle size, and the addition of promoters are primary methods for controlling selectivity. rsc.orgmdpi.com

Reaction Conditions: Careful control of temperature and reactant partial pressures is essential. Industrial processes often operate at relatively low ethene conversions (7-15%) because selectivity generally decreases as conversion increases, due to the subsequent combustion of this compound. researchgate.net

Understanding Reaction Intermediates: Advanced techniques like density functional theory (DFT) calculations and in situ spectroscopy are used to study the structures of transition states and reaction intermediates, like the OMC, to better understand how to steer the reaction towards the desired product. nih.govnih.gov

Alternative Epoxidation Strategies for Oxirane Ring Formation

The reaction of an alkene with a peroxy acid, also known as the Prilezhaev reaction, is a common method for the synthesis of epoxides (oxiranes). doubtnut.comwikipedia.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene's carbon-carbon double bond, resulting in the formation of an epoxide and a carboxylic acid as a byproduct. wikipedia.orgleah4sci.com A widely utilized reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in various organic solvents. wikipedia.orgmasterorganicchemistry.com

The mechanism of this epoxidation is a concerted process, meaning all bonding changes occur in a single step. ucalgary.calibretexts.org This is often referred to as the "butterfly mechanism," where the peroxy acid is in a conformation that allows for a cyclic transition state. wikipedia.orgacs.org The alkene's pi bond acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. leah4sci.comjove.com Simultaneously, the weak oxygen-oxygen bond of the peroxy acid breaks. leah4sci.com This process exhibits syn stereochemistry, meaning the two new carbon-oxygen bonds are formed on the same side of the original double bond, preserving the stereochemistry of the starting alkene. ucalgary.calibretexts.org For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.org

The rate of the reaction is influenced by the electronic properties of the alkene. Electron-donating groups on the alkene increase its nucleophilicity, leading to a faster reaction rate. ucalgary.caacs.org The reaction is typically performed in inert solvents at temperatures ranging from -10 to 60 °C, with yields often between 60-80%. wikipedia.org

Table 1: Relative Reactivity of Alkenes in Peroxy Acid Epoxidation

| Alkene | Relative Rate |

|---|---|

| H₂C=CH₂ | 1 |

| CH₃CH=CH₂ | 24 |

| CH₃CH=CHCH₃ | 500 |

| (CH₃)₂C=CHCH₃ | 6500 |

This table illustrates the increase in reaction rate with increased alkyl substitution on the alkene, reflecting the enhanced nucleophilicity of the double bond. ucalgary.ca

An alternative route to oxirane formation from ethene involves a two-step process: the formation of a halohydrin followed by intramolecular cyclization. libretexts.orgmasterorganicchemistry.com This method was historically significant for the industrial production of ethylene oxide before the advent of direct oxidation methods. nih.gov

In the first step, ethene reacts with a halogen (like chlorine or bromine) in the presence of water to form a halohydrin, specifically 2-chloroethanol (B45725) or 2-bromoethanol (B42945). osti.gov This reaction proceeds via an electrophilic addition mechanism.

The second step involves treating the halohydrin with a base. ntu.edu.sg The base deprotonates the hydroxyl group, forming an alkoxide ion. ntu.edu.sg This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen in an intramolecular SN2 reaction. ntu.edu.sgjove.com This backside attack displaces the halide ion, resulting in the formation of the oxirane ring. masterorganicchemistry.comjove.com For this cyclization to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation. ntu.edu.sg

Table 2: Key Steps in Halohydrin Route to Oxirane

| Step | Reactants | Product | Mechanism |

|---|---|---|---|

| 1. Halohydrin Formation | Ethene, Halogen (e.g., Cl₂), Water | 2-Haloethanol (e.g., 2-Chloroethanol) | Electrophilic Addition |

| 2. Cyclization | 2-Haloethanol, Base | Oxirane (Ethylene Oxide) | Intramolecular SN2 |

This table outlines the two main stages for producing oxirane from ethene via the halohydrin intermediate.

More recent research has focused on the direct conversion of ethane (B1197151) to ethylene oxide in a single step, which presents a potentially more economical and environmentally friendly alternative to processes starting from ethene. ache-pub.org.rs These methods aim to bypass the energy-intensive production of ethene from ethane. osti.gov

One approach involves the use of plasma-catalysis in a dielectric barrier discharge (DBD) reactor at ambient temperature and pressure. ache-pub.org.rsfigshare.com In this process, ethane and an oxidizing agent like oxygen are passed through a plasma field. The high-energy electrons generated in the plasma activate the ethane and oxygen molecules, leading to the formation of various reactive species. ache-pub.org.rs

Studies have investigated the effects of various parameters such as applied voltage, input frequency, and the molar ratio of oxygen to ethane to optimize the selectivity and yield of ethylene oxide. ache-pub.org.rs For instance, one study found optimal conditions to be an applied voltage of 7 kV, an input frequency of 550 Hz, and an O₂/C₂H₆ feed molar ratio of 1:1, achieving an ethylene oxide selectivity of 42.6% and a yield of 19.4%. ache-pub.org.rs

Catalysts can also be employed in these direct conversion processes. Research has shown that a Ni-Ag-O catalyst can directly synthesize ethylene oxide from the oxidation of ethane. oup.com In this system, the NiOₓ component is thought to aid in the activation of ethane, while the silver component promotes the formation of ethylene oxide. oup.com Another study found that a catalyst containing 0.1 wt% copper and 0.1 wt% silver exhibited good performance and stability, with copper helping to prevent coke formation and improve metal dispersion. figshare.com

Table 3: Research Findings on Direct Ethane to Ethylene Oxide Conversion

| Method | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Dielectric Barrier Discharge | None | Highest EO selectivity (42.6%) and yield (19.4%) at 7 kV, 550 Hz, and 1:1 O₂/C₂H₆ ratio. | ache-pub.org.rs |

| Oxidation | Ni-Ag-O | Ethane conversion of 10% and ethylene oxide yield of 1.2% at 310 °C. | oup.com |

| Plasma-Catalysis (DBD) | 0.1 wt% Cu and 0.1 wt% Ag | Enhanced performance and stability due to high electrical conductivity and prevention of coke formation. | figshare.com |

This table summarizes key findings from different studies on the direct conversion of ethane to ethylene oxide.

Ethene;oxirane Ring Opening Reactions and Mechanistic Pathways

Nucleophilic Ring-Opening Pathways

The susceptibility of the oxirane ring to nucleophilic attack is the cornerstone of its synthetic utility. In acidic media, the reaction is initiated by the protonation of the epoxide oxygen, which creates a more electrophilic carbon center and a better leaving group. ugr.eslibretexts.orglibretexts.org This is often described as a borderline SN2 mechanism, where the nucleophile attacks the more substituted carbon due to the buildup of positive charge. libretexts.orglibretexts.org Conversely, under basic or neutral conditions, the reaction follows a more traditional SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. ugr.esbyjus.comlibretexts.org

The hydrolysis of ethene;oxirane to produce ethylene (B1197577) glycol is a commercially significant process. ugr.es This reaction can be catalyzed by either acids or bases, or it can proceed, albeit more slowly, under neutral conditions. viu.caiomosaic.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated. This makes the ring more susceptible to nucleophilic attack by water. testbook.combyjus.comlibretexts.org The attack occurs at a carbon atom, leading to the formation of a protonated diol, which then deprotonates to yield ethylene glycol and regenerate the acid catalyst. testbook.combyjus.com The reaction kinetics are influenced by the acid concentration, with a higher acid concentration leading to a faster reaction rate. researchgate.net Studies have shown that the acid-catalyzed hydrolysis can be described as a borderline SN2 mechanism. unicamp.br

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks one of the carbon atoms of the oxirane ring in an SN2 reaction. byjus.comlibretexts.org This results in the formation of an alkoxide intermediate, which is then protonated by water to form ethylene glycol. libretexts.org The rate of base-catalyzed hydrolysis is significantly faster than in a neutral medium but slower than in an acidic medium. iomosaic.com

Neutral Hydrolysis: In the absence of an acid or base catalyst, the hydrolysis of this compound still occurs, though at a slower rate. iomosaic.com The reaction proceeds through the nucleophilic attack of a water molecule on the epoxide. researchgate.net The reaction can be accelerated by increasing the temperature. iomosaic.com

The kinetics of this compound hydrolysis are complex, as the initial product, ethylene glycol, can further react with this compound to form diethylene glycol, triethylene glycol, and higher polyethylene (B3416737) glycols in a series of consecutive-parallel reactions. kau.edu.sawikipedia.org

Table 1: Kinetic Data for this compound Hydrolysis

| Condition | Mechanism | Rate Determining Step | Key Factors Influencing Rate |

|---|---|---|---|

| Acidic | Borderline SN2 | Nucleophilic attack of water on protonated epoxide | Acid concentration, Temperature |

| Basic | SN2 | Nucleophilic attack of hydroxide ion on epoxide | Base concentration, Temperature |

This table is a simplified representation of the hydrolysis kinetics.

The reaction of this compound with alcohols, known as alcoholysis, yields valuable products called ethylene glycol ethers. wikipedia.orgiarc.fr This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. wikipedia.org The reaction can be catalyzed by both acids and bases. google.comumich.edu

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, involving the protonation of the epoxide followed by nucleophilic attack by the alcohol. byjus.com In basic media, an alkoxide ion, generated from the alcohol, acts as the nucleophile in an SN2 reaction. google.com The reaction conditions, such as temperature, pressure, and the molar ratio of alcohol to this compound, can be adjusted to control the product distribution and favor the formation of monoethylene, diethylene, or higher glycol ethers. iarc.frgoogle.com

The reaction of this compound with ammonia (B1221849), known as aminolysis, is the primary industrial route for the production of ethanolamines (monoethanolamine, diethanolamine (B148213), and triethanolamine). wikipedia.orgmagtech.com.cn This reaction is a classic example of nucleophilic ring-opening, where ammonia acts as the nucleophile. wikipedia.org The initial reaction produces monoethanolamine, which can then further react with this compound to yield diethanolamine and subsequently triethanolamine. wikipedia.orgcdnsciencepub.com

The reaction is typically carried out in an aqueous solution, and the presence of water can influence the reaction kinetics. wikipedia.orgcdnsciencepub.com The relative rates of the successive reactions determine the final product distribution. cdnsciencepub.com The aminolysis of this compound can also be carried out with primary and secondary amines to produce substituted ethanolamines. wikipedia.org The reaction mechanism is generally considered to be SN2, with the amine attacking one of the epoxide carbons. researchgate.net

This compound readily reacts with hydrogen halides (HX) to form halohydrins. wikipedia.orgwikipedia.org This reaction involves the nucleophilic attack of a halide ion on the epoxide ring. cdnsciencepub.com The reaction can proceed under both neutral and acidic conditions. cdnsciencepub.com In an acidic solution, the epoxide is first protonated, which facilitates the ring-opening by the halide ion. cdnsciencepub.com

The reaction with hydrobromic and hydroiodic acids is generally easier than with hydrochloric acid. wikipedia.org A competing reaction is the acid-catalyzed hydrolysis of this compound, which can lead to the formation of ethylene glycol as a byproduct. wikipedia.org To obtain a cleaner product, the reaction can be conducted in the gas phase or in an organic solvent. wikipedia.org Halohydrins can also be synthesized by reacting an alkene with a halogen in the presence of water. wikipedia.orgaakash.ac.inchemguide.co.uk

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that react with this compound to form primary alcohols with a two-carbon chain extension. libretexts.orgijrcs.orglumenlearning.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the epoxide carbons. libretexts.orgijrcs.org This is followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol. pearson.com This reaction is a valuable tool in organic synthesis for the construction of larger carbon skeletons. libretexts.org

This compound reacts with phosphoric acid and phosphorous acid in a ring-opening addition reaction. researchgate.netvot.plresearchgate.netvot.pl The reaction involves the addition of the P-OH groups of the acids to the epoxide ring. researchgate.net The reaction is catalyzed by the P-OH groups themselves, likely through the formation of hydrogen-bonded complexes with this compound. researchgate.netresearchgate.net The initial reaction leads to the formation of phosphate (B84403) or phosphite (B83602) esters containing a hydroxyethyl (B10761427) group. These can then undergo further reactions with this compound to form oligomeric products. researchgate.netvot.plresearchgate.netvot.pl The reaction of this compound with phosphorus trichloride (B1173362) also occurs, forming chloroethyl esters of phosphorous acid. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (Ethylene oxide) |

| Ethylene glycol |

| Diethylene glycol |

| Triethylene glycol |

| Polyethylene glycol |

| Ethylene glycol ethers |

| Monoethanolamine |

| Diethanolamine |

| Triethanolamine |

| Halohydrins |

| Grignard reagents |

| Organolithium compounds |

| Phosphoric acid |

| Phosphorous acid |

| Phosphorus trichloride |

| Hydrochloric acid |

| Hydrobromic acid |

| Hydroiodic acid |

| Ammonia |

| Primary amines |

| Secondary amines |

| Alcohols |

| Water |

| Hydroxide ion |

| Alkoxide ion |

| Halide ion |

| Hydrogen halides |

| Phosphate esters |

| Phosphite esters |

Acid-Catalyzed Ring-Opening Mechanisms

The ring-opening of this compound can be effectively catalyzed by acids. ugr.esopenochem.org In this process, the oxygen atom of the epoxide is first protonated by an acid, forming a highly reactive epoxonium ion. ugr.eslibretexts.org This protonation makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. mlsu.ac.in The subsequent reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgunicamp.br

Under acidic conditions, nucleophiles such as water, alcohols, and hydrogen halides can attack the protonated epoxide. openochem.orgchemguide.co.uk For instance, in the presence of aqueous acid, this compound is hydrolyzed to form ethylene glycol. chemguide.co.ukopenstax.org This reaction is typically carried out at elevated temperatures, around 60°C, with a large excess of water to minimize the formation of higher molecular weight polyethylene glycols. chemguide.co.ukwikipedia.org The mechanism involves the backside attack of a water molecule on one of the carbon atoms of the protonated epoxide, leading to the formation of a trans-1,2-diol. libretexts.orgopenstax.org

Similarly, the reaction with alcohols in the presence of an acid catalyst yields ethylene glycol ethers. chemguide.co.ukwikipedia.org The reaction with anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.orgopenstax.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides depends on the substitution pattern. For epoxides with primary and secondary carbons, the nucleophile preferentially attacks the less substituted carbon (an SN2-like outcome). However, if a tertiary carbon is present, the attack occurs predominantly at the more substituted carbon, indicating a mechanism with significant SN1 character. openstax.org Theoretical studies suggest that the transition state in acid-catalyzed epoxide opening has SN2-like geometry but with substantial SN1-like carbocationic character. unicamp.bropenstax.org

Table 1: Products of Acid-Catalyzed Ring-Opening of this compound

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Water (H₂O) | Ethylene glycol | Aqueous acid (e.g., dilute H₂SO₄), ~60°C. chemguide.co.uk |

| Alcohol (R-OH) | Ethylene glycol ether (HO-CH₂CH₂-OR) | Acid catalyst. chemguide.co.ukwikipedia.org |

| Hydrogen Halide (HX) | trans-Halohydrin (X-CH₂CH₂-OH) | Anhydrous conditions. libretexts.orgopenstax.org |

Base-Catalyzed Ring-Opening Mechanisms

This compound readily undergoes ring-opening reactions under basic conditions. unizin.org Unlike acid-catalyzed reactions, the epoxide ring is not protonated. Instead, a strong nucleophile directly attacks one of the carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond in a classic SN2 mechanism. libretexts.orgyoutube.com The high ring strain of the epoxide facilitates this reaction, making it susceptible to cleavage by bases, a reaction not typically observed in other cyclic ethers under similar conditions. libretexts.org

Common nucleophiles in base-catalyzed ring-opening include hydroxide ions, alkoxides, and Grignard reagents. unizin.orglibretexts.org The reaction with hydroxide ions in water at elevated temperatures produces ethylene glycol. unizin.org If an alkoxide is used as the nucleophile, the product is an alkoxyethanol. The attack of the nucleophile occurs at the less sterically hindered carbon atom. unizin.org

The reaction of this compound with Grignard reagents (RMgX) is a particularly useful synthetic method for producing primary alcohols with two additional carbon atoms compared to the original Grignard reagent. libretexts.orglibretexts.orglibretexts.org The alkyl group of the Grignard reagent, acting as a strong nucleophile, attacks a carbon atom of the epoxide, opening the ring to form a magnesium alkoxide intermediate. vedantu.com Subsequent hydrolysis of this intermediate yields the primary alcohol. libretexts.orgvedantu.com This reaction proceeds via an SN2 mechanism. libretexts.orglibretexts.org

Table 2: Products of Base-Catalyzed Ring-Opening of this compound

| Nucleophile/Base | Intermediate | Final Product | Mechanism |

|---|---|---|---|

| Hydroxide (OH⁻) | ⁻O-CH₂CH₂-OH | Ethylene glycol | SN2 unizin.org |

| Alkoxide (RO⁻) | RO-CH₂CH₂-O⁻ | Alkoxyethanol (RO-CH₂CH₂-OH) | SN2 unizin.org |

| Grignard Reagent (RMgX) | R-CH₂CH₂-OMgX | Primary Alcohol (R-CH₂CH₂-OH) | SN2 libretexts.orglibretexts.orgvedantu.com |

Isomerization Pathways of this compound (e.g., to Acetaldehyde)

This compound can isomerize to form acetaldehyde (B116499). ugr.es This transformation can occur thermally at high temperatures (around 400°C) or at lower temperatures (150–300°C) in the presence of a catalyst such as aluminum oxide or phosphoric acid. ignited.in The isomerization is a key initial step in the thermal decomposition of this compound. ugr.es

The gas-phase thermal isomerization has been proposed to proceed through a radical mechanism. ignited.in This involves the formation of a short-lived, activated acetaldehyde molecule. ignited.in However, this uncatalyzed thermal isomerization is generally not selective and leads to a significant amount of by-products. ignited.in

Theoretical studies have shown that the isomerization proceeds through a biradical intermediate, •CH₂CH₂O•. acs.orgnih.gov The largest energy barrier in the decomposition of this compound is this initial isomerization to acetaldehyde. acs.orgnih.gov The presence of certain surfaces, like Pyrex, can catalyze the isomerization. cdnsciencepub.comcdnsciencepub.com The initial rate of formation of acetaldehyde in these surface-catalyzed reactions is dependent on factors such as the number of pyrolyses and the evacuation time between them. cdnsciencepub.comcdnsciencepub.com

Radical Reactions Involving this compound

This compound can participate in various radical reactions. For instance, the reaction of ethyl radicals with oxygen can produce this compound, although it is a minor product compared to ethylene. rsc.org

The reaction of this compound with the cyano radical (CN•) has been studied theoretically. The primary pathway is the abstraction of a hydrogen atom from the oxirane ring, forming hydrogen cyanide (HCN) and the 2-oxiranyl radical. frontiersin.org

This compound can also be involved in radical polymerization. For example, star-shaped poly(ethylene oxide) can be synthesized via atom transfer radical polymerization (ATRP), using a macroinitiator derived from poly(ethylene oxide). tandfonline.com Similarly, hydrogels based on poly(ethylene oxide) can be formed through free radical polymerization or ATRP of bifunctional macromonomers. tandfonline.com In some photoinitiated free radical polymerization systems, poly(ethylene oxide) can act as a hydrogen donor. researchgate.net The photolysis of a solution containing a photoinitiator like benzophenone (B1666685) and poly(ethylene oxide) can lead to the abstraction of a hydrogen atom from the PEO backbone, generating radicals that can initiate polymerization. researchgate.net

Furthermore, the decomposition of the CH₂CH₂ONO radical can lead to the formation of this compound and nitric oxide. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | Ethylene oxide | C₂H₄O |

| Acetaldehyde | Ethanal | CH₃CHO |

| Ethylene glycol | Ethane-1,2-diol | HOCH₂CH₂OH |

| Polyethylene glycol | PEG | HO-(CH₂CH₂O)n-H |

| Hydrogen halide | - | HX (X = F, Cl, Br, I) |

| Halohydrin | - | X-CH₂CH₂-OH |

| Grignard reagent | - | RMgX |

| Aluminum oxide | Alumina (B75360) | Al₂O₃ |

| Phosphoric acid | - | H₃PO₄ |

| Ethyl radical | - | C₂H₅• |

| Cyano radical | - | CN• |

| Hydrogen cyanide | - | HCN |

| 2-Oxiranyl radical | - | •C₂H₃O |

| Benzophenone | - | (C₆H₅)₂CO |

| Nitric oxide | - | NO |

Polymerization and Oligomerization Chemistry of Ethene;oxirane

Ring-Opening Polymerization (ROP) of Ethene;Oxirane Monomer

The ring-opening polymerization of ethylene (B1197577) oxide is a versatile process that can be initiated by various chemical species, leading to polymers with a wide range of molecular weights and architectures. acs.orgacs.org The choice of polymerization technique dictates the reaction characteristics and the properties of the resulting polymer.

Anionic Polymerization Mechanisms and Initiators

Anionic ring-opening polymerization (AROP) is a classical and widely used method for synthesizing PEO and PEG, dating back to the 1930s. acs.org The process is initiated by nucleophiles that attack the electron-deficient carbon atoms of the ethylene oxide ring, causing it to open and form a propagating alkoxide anion. researchgate.netvaia.com

The mechanism proceeds in three main stages: initiation, propagation, and termination.

Initiation: A strong nucleophile, typically a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), attacks one of the carbon atoms of the ethylene oxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This results in the opening of the ring and the formation of a primary alkoxide. vaia.comwikipedia.org

Propagation: The newly formed alkoxide anion acts as a nucleophile and attacks another ethylene oxide monomer. vaia.com This process repeats, adding monomer units to the growing polymer chain. vaia.com

Termination: In a truly "living" anionic polymerization, there is no formal termination step. The chains remain active until they are intentionally terminated by the addition of a proton-donating agent, such as water or an alcohol. vaia.com

A variety of initiators are employed in the anionic polymerization of ethylene oxide. For the synthesis of lower molecular weight PEGs, alkali metal hydroxides, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), are commonly used in the presence of an alcohol or water. acs.orgvaia.com For higher molecular weight PEO, stronger initiators like alkali metal alkoxides, amides, hydrides, alkyls, and aryls are utilized in inert solvents. acs.org The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) and solvent plays a crucial role in the polymerization kinetics and the living character of the polymerization. acs.org Potassium-based initiators are generally preferred over lithium-based ones because the stronger association between the lithium cation and the propagating oxygen anion can hinder chain propagation. rsc.orguconn.edu

Interactive Table: Common Initiators for Anionic ROP of Ethylene Oxide

| Initiator Type | Examples | Typical Application |

|---|---|---|

| Hydroxides | NaOH, KOH | Low molecular weight PEG |

| Alkoxides | Potassium methoxide, Potassium t-butoxide | High molecular weight PEO, Block copolymers |

| Organometallics | Cumylpotassium, Diphenylmethyl potassium | Block copolymer synthesis |

| Amides | Sodium amide | High molecular weight PEO |

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of ethylene oxide is initiated by electrophilic species, such as protic acids or Lewis acids. patsnap.comugr.es The mechanism involves the formation of a tertiary oxonium ion as the active propagating species. researchgate.net

The polymerization can proceed through two main mechanisms:

Active Chain End (ACE) Mechanism: The initiator protonates the oxygen atom of the ethylene oxide monomer, forming a secondary oxonium ion. This activated monomer then reacts with another monomer molecule, propagating the chain which carries the positive charge.

Activated Monomer (AM) Mechanism: The monomer is activated by protonation, and the growing polymer chain remains neutral. acs.orgresearchgate.net The neutral hydroxyl end group of the polymer chain attacks the activated (protonated) monomer. researchgate.net This mechanism is favored under specific conditions, such as a high ratio of monomer to initiator, while keeping the instantaneous monomer concentration low. researchgate.net

Common initiators for CROP include strong protic acids like sulfuric acid, triflic acid, and fluoroacids, as well as Lewis acids such as boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and aluminum trichloride (B1173362) (AlCl₃), often in the presence of a co-initiator like water or an alcohol. patsnap.comwikipedia.org However, cationic polymerization of ethylene oxide is often more complex and less controlled than its anionic counterpart. Side reactions, such as chain transfer to the polymer, can lead to the formation of cyclic oligomers like 1,4-dioxane (B91453) and a broader molecular weight distribution. wiley-vch.de

Coordination Polymerization and Catalyst Systems

Coordination polymerization offers an alternative route to high molecular weight PEO, often with better control over the polymerization process compared to traditional ionic methods. acs.org These systems typically involve a catalyst complex where the ethylene oxide monomer coordinates to a metal center before being inserted into the growing polymer chain. acs.org

Several types of catalyst systems are effective for the coordination polymerization of ethylene oxide:

Alkaline-Earth Metal Catalysts: Alkaline-earth amides and amide-alkoxides are among the most active catalysts for ethylene oxide polymerization, functioning at relatively low temperatures (0–50 °C). acs.org Calcium-based catalysts are widely used in industrial processes. acs.org

Rare Earth Catalysts: Rare earth metal complexes, including those based on neodymium, yttrium, and samarium, have been shown to be effective catalysts for ethylene polymerization and copolymerization. osti.govworldscientific.com For instance, neodymium tris(2-ethylhexylphosphonate)-triisobutylaluminum-water systems can produce high molecular weight random copolymers of ethylene oxide and propylene (B89431) oxide. researchgate.net Calixarene-ligated rare earth complexes have also demonstrated catalytic activity. worldscientific.com

Other Metal-Based Systems: A variety of other metal-based catalysts have been investigated, including aluminum isopropoxide-zinc chloride, diethyl zinc-aluminum oxide, and bimetallic oxido-alkoxides. acs.org These catalysts often consist of an organometallic compound and a protic compound, leading to multinuclear active sites. acs.org Double metal cyanide (DMC) complexes, based on compounds like zinc hexacyanocobaltate(III), are highly active for the ROP of epoxides and can produce polymers with narrow molecular weight distributions. researchgate.net

The mechanism of coordination polymerization involves the coordination of the epoxide's oxygen atom to the Lewis acidic metal center of the catalyst. This coordination activates the monomer, making it more susceptible to nucleophilic attack by the growing polymer chain, which is also bound to the catalyst. acs.org

Interactive Table: Catalyst Systems for Coordination Polymerization of Ethylene Oxide

| Catalyst System | Metal(s) | Key Features |

|---|---|---|

| Alkaline-Earth Amides/Alkoxides | Ca | High activity at low temperatures. |

| Rare Earth Complexes | Nd, Y, Sm | Can produce high molecular weight polymers. |

| Double Metal Cyanide (DMC) | Zn, Co | High activity, narrow molecular weight distribution. |

Controlled/Living Polymerization Strategies

Achieving a controlled or "living" polymerization is crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. In a living polymerization, chain termination and transfer reactions are effectively eliminated. wiley-vch.de

Anionic polymerization of ethylene oxide can proceed in a living manner, particularly when initiated with strong, soluble initiators in aprotic solvents and under stringent purity conditions. acs.orgvaia.com This allows for the synthesis of well-defined PEO homopolymers and block copolymers. rsc.orguconn.edu For example, the sequential addition of different monomers to a living anionic polymerization system is a common strategy for producing block copolymers. acs.org

Strategies to enhance control in anionic polymerization include:

Monomer-Activated Polymerization: The addition of a Lewis acid, such as triisobutylaluminum, to an anionic polymerization system can significantly increase the polymerization rate while maintaining its living character. researchgate.net The Lewis acid activates the monomer by complexation, making it more reactive towards the propagating anion. researchgate.net

Use of Phosphazene Bases: Strong, non-nucleophilic phosphazene bases, like t-BuP₄, can be used in conjunction with hydroxyl initiators to achieve a living/controlled anionic ROP of ethylene oxide. mpg.de

Cationic polymerization of ethylene oxide is generally more difficult to control. However, the activated monomer mechanism can provide a pathway to a more controlled process by minimizing side reactions. researchgate.net

Coordination polymerization using catalysts like DMC complexes can also exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow PDIs. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Polymerization

The ring-opening polymerization of ethylene oxide is both kinetically and thermodynamically favorable under typical reaction conditions.

Thermodynamics: The primary thermodynamic driving force for the polymerization is the large negative enthalpy of polymerization (ΔHp°), which results from the release of the high ring strain of the three-membered epoxide ring. acs.org The entropy of polymerization (ΔSp°) is typically negative, as the disordered monomer molecules become ordered in the polymer chain.

The Gibbs free energy of polymerization (ΔGp) is given by the equation: ΔGp = ΔHp° - TΔSp°

For polymerization to be spontaneous, ΔGp must be negative. Due to the large negative ΔHp°, the polymerization of ethylene oxide is thermodynamically favorable over a wide range of temperatures.

A key thermodynamic concept in polymerization is the ceiling temperature (Tc) , which is the temperature at which the rate of polymerization equals the rate of depolymerization, and no net polymer formation occurs. acs.orgwikipedia.org It is defined as: Tc = ΔHp° / (ΔSp° + R ln[M]eq) where R is the gas constant and [M]eq is the equilibrium monomer concentration. For most monomers that undergo addition polymerization, the ceiling temperature is high. For ethylene oxide, the Tc is well above typical polymerization temperatures, meaning that the equilibrium lies far in the direction of the polymer. wiley-vch.de

Kinetics: The kinetics of ethylene oxide polymerization are highly dependent on the chosen polymerization method (anionic, cationic, or coordination) and the specific initiator or catalyst system used.

In anionic polymerization , the rate is influenced by the concentration of the initiator and the monomer. researchgate.net For example, in some systems, the polymerization has been found to be first order with respect to the catalyst concentration and second order with respect to the monomer concentration. researchgate.net The rate can be significantly accelerated by the addition of complexing agents like crown ethers or Lewis acids. acs.orgresearchgate.net

In cationic polymerization , the kinetics can be complex due to the possibility of multiple reaction pathways and side reactions.

Coordination polymerization kinetics are dependent on the nature of the catalyst, with systems like DMC exhibiting very high activity. rsc.org

The apparent activation energy for the anionic polymerization of ethylene oxide has been reported to be around 59.1 kJ/mol. researchgate.net

Controlled Polymer Architecture Engineering via this compound Polymerization

The ability to control the polymerization of ethylene oxide, particularly through living polymerization techniques, allows for the precise engineering of various complex polymer architectures. acs.orgacs.org

Block Copolymers: One of the most significant applications of living polymerization of ethylene oxide is the synthesis of block copolymers. acs.orgresearchgate.net By sequentially adding ethylene oxide and another monomer (or a pre-formed polymer with a suitable initiating site) to a living polymerization system, well-defined diblock, triblock, and multiblock copolymers can be created. uconn.edunih.gov Amphiphilic block copolymers containing a hydrophilic PEO block and a hydrophobic block (e.g., poly(propylene oxide) or polystyrene) are of particular commercial and scientific interest. acs.orgrsc.org

Star Polymers: Star-shaped polymers, consisting of multiple linear PEO arms radiating from a central core, can be synthesized using two main approaches: the "arm-first" method and the "core-first" method. acs.org

In the arm-first approach, pre-formed monofunctional PEO chains (arms) are reacted with a multifunctional coupling agent that serves as the core. acs.org

In the core-first approach, a multifunctional initiator is used to simultaneously initiate the growth of multiple PEO arms from the core. acs.orgpolymersource.ca Examples of multifunctional initiators include hyperbranched polyglycerols and carbosilane dendrimers. acs.org Star-shaped PEOs have unique properties, such as lower hydrodynamic volume and viscosity compared to their linear counterparts of the same molecular weight. rsc.org

Graft and Comb Copolymers: Graft copolymers with a PEO backbone and side chains of another polymer, or vice versa, can be synthesized. For example, well-defined graft copolymers with a poly(2-hydroxyethyl acrylate) backbone and PEO side chains have been prepared. researchgate.net

End-Functionalized Polymers: Living polymerization techniques allow for the introduction of specific functional groups at the chain ends by reacting the living polymer chain with a suitable terminating agent. This is crucial for applications such as bioconjugation (PEGylation), where the polymer needs to be attached to a biological molecule. acs.org Heterobifunctional PEOs, with different functional groups at each end, can be synthesized using functional initiators like sodium azide. rsc.org

The precise control over these architectures allows for the tailoring of the physical and chemical properties of the resulting materials for a wide range of advanced applications. acs.org

Development of Block Copolymers with this compound Segments

Block copolymers containing PEO segments are of significant interest due to their amphiphilic nature, which drives self-assembly into various nanostructures. acs.orgmdpi.com The synthesis of these materials often leverages the living nature of ethylene oxide polymerization, allowing for the sequential addition of different monomers.

A primary method for creating PEO-containing block copolymers is sequential living anionic polymerization. acs.org This technique involves polymerizing a first monomer (e.g., styrene (B11656) to form polystyrene) and then using the living anionic chain end to initiate the polymerization of ethylene oxide, resulting in a diblock copolymer (e.g., PS-b-PEO). researchgate.net This can be extended to synthesize triblock terpolymers, such as polybutadiene-block-polystyrene-block-poly(ethylene oxide) (PB-b-PS-b-PEO). acs.org A challenge with this sequential approach is the use of ethylene oxide gas, which is explosive and toxic, necessitating special safety precautions. mdpi.com

To circumvent the direct use of ethylene oxide gas, a convergent approach can be employed. This involves pre-synthesizing a polymer block with a living anionic end-group and then terminating the reaction with a pre-formed, end-functionalized PEO chain. mdpi.com For example, living poly(isoprene)-b-polystyrene (PI-b-PS) chains can be reacted with glycidyl (B131873) ether-activated PEO to form PI-b-PS-b-PEO triblock copolymers. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing PEO-based block copolymers. mdpi.com In this method, a PEO macroinitiator, typically end-functionalized with a bromine atom (PEO-Br), is used to initiate the polymerization of a second monomer, such as methyl methacrylate (B99206) (MMA), to form PEO-b-PMMA. mdpi.com Interestingly, in some iron-mediated ATRP systems, the PEO-Br can act as both a macroinitiator and a ligand, simplifying the reaction setup. mdpi.com The length of the PEO chain in the macroinitiator can influence the polymerization kinetics. mdpi.com

Ring-opening polymerization (ROP) of other cyclic monomers, initiated by a PEO macroinitiator, is also a common strategy. For instance, commercially available methoxy-PEO (mPEO) can act as a macroinitiator for the ROP of ε-caprolactone (ε-CL) to produce PEO-b-PCL diblock copolymers. nih.gov

Table 2: Examples of PEO-Containing Block Copolymers and Synthesis Methods

| Block Copolymer | Synthesis Method | First Block | Second Block | Reference |

|---|---|---|---|---|

| PS-b-PEO | Sequential Anionic Polymerization | Polystyrene (PS) | Poly(ethylene oxide) (PEO) | researchgate.net |

| PB-b-PS-b-PEO | Sequential Anionic Polymerization | Polybutadiene (PB) | Polystyrene (PS), then PEO | acs.org |

| PEO-b-PMMA | Atom Transfer Radical Polymerization (ATRP) | PEO (as macroinitiator) | Poly(methyl methacrylate) (PMMA) | mdpi.com |

| PEO-b-PCL | Ring-Opening Polymerization (ROP) | PEO (as macroinitiator) | Poly(ε-caprolactone) (PCL) | nih.gov |

Graft Copolymer Synthesis and Functionalization

Graft copolymers featuring a PEO backbone or PEO side chains combine the properties of both the backbone and the grafted segments, leading to materials with unique architectures and functionalities. The synthesis of these copolymers can be achieved through three main strategies: "grafting-to," "grafting-from," and "grafting-through" (polymerization of macromonomers).

In the "grafting-to" approach, pre-synthesized PEO chains with reactive end-groups are attached to a polymer backbone containing complementary functional groups. For example, a well-defined graft copolymer was created by reacting PEO with a TEMPO end group with a poly(2-hydroxyethyl acrylate) (PHEA) based backbone containing pendant chloroacetyl groups via an atom transfer nitroxide radical coupling (ATNRC) reaction. researchgate.net

The "grafting-from" method involves initiating the polymerization of ethylene oxide from active sites along a polymer backbone. This strategy allows for the growth of PEO chains directly from the backbone, potentially leading to higher grafting densities.

The "grafting-through" or macromonomer approach involves the polymerization of PEO chains that have a polymerizable group at one end (a macromonomer). mdpi.com For instance, PEO macromonomers bearing a norbornenyl end-group can be synthesized via anionic polymerization and subsequently polymerized via Ring Opening Metathesis Polymerization (ROMP) using ruthenium-based Grubbs catalysts to form bottlebrush-like polymacromonomers. mdpi.com

A combination of polymerization techniques can also be used to create graft copolymers. For example, amphiphilic PEO-g-PCL copolymers have been synthesized by first creating a linear PEO backbone with pendant hydroxyl groups via anionic ring-opening polymerization (AROP) of ethylene oxide and a protected glycidyl ether. tandfonline.com After deprotection to reveal the hydroxyl groups, these sites were used as macroinitiators for the coordination-insertion ring-opening polymerization of ε-caprolactone, catalyzed by Sn(Oct)₂, to grow the PCL side chains. tandfonline.com

Star-shaped and Comb-like Poly(ethylene oxide) Architectures

Beyond linear and simple graft structures, PEO can be synthesized into more complex architectures like star-shaped and comb-like polymers. These structures possess unique properties compared to their linear counterparts due to their high number of chain ends and compact, globular conformations. acs.orgrsc.org

Star-shaped PEO polymers are typically synthesized using a "core-first" or an "arm-first" approach. In the "core-first" method, a multifunctional initiator serves as the core from which PEO arms are grown simultaneously. acs.org This has been achieved through the living anionic polymerization of ethylene oxide initiated from cores like carbosilane dendrimers. acs.org A fast dynamic equilibrium between the growing alkoxide chain ends and hydroxyl groups on the initiator, facilitated by a potassium counterion, ensures that all arms grow to a similar length, resulting in narrow molecular weight distributions. acs.org

The "arm-first" strategy involves synthesizing linear PEO "arms" with a reactive end group, which are then attached to a multifunctional core molecule. A variation of this approach has been used to create star alkynyl-functionalized polyethers. Linear PEO-containing arms were synthesized via aluminum-catalyzed ROP, and then cross-linked using a divinyl monomer like 3-bis(oxiran-2-ylmethoxy)benzene to form the star polymer core. rsc.org

Comb-like or bottlebrush polymers with PEO side chains are often synthesized using the "grafting-through" method, as described in the previous section on graft copolymers. The ROMP of PEO macromonomers with a norbornene end-group is a prominent example, yielding densely grafted comb-like structures. mdpi.com The properties of these polymacromonomers, such as their degree of crystallinity, are significantly different from their linear PEO macromonomer precursors. mdpi.com

Table 3: Synthesis Strategies for Complex PEO Architectures

| Architecture | Synthesis Strategy | Description | Example Initiator/Core |

|---|---|---|---|

| Star-shaped | Core-first | PEO arms are grown from a multifunctional initiator core. acs.org | Carbosilane dendrimers. acs.org |

| Star-shaped | Arm-first | Pre-synthesized PEO arms are attached to a central core molecule. rsc.org | Cross-linking with 3-bis(oxiran-2-ylmethoxy)benzene. rsc.org |

| Comb-like | Grafting-through (Macromonomer Polymerization) | Polymerization of PEO macromonomers with a polymerizable end-group. mdpi.com | ROMP of norbornenyl-terminated PEO macromonomers. mdpi.com |

Telechelic Oligomers of Ethylene Oxide

Telechelic oligomers are polymers of low to moderate molecular weight that possess reactive functional groups at both ends of the chain. These materials are valuable as building blocks for synthesizing more complex polymer architectures, such as block copolymers and polymer networks.

The living nature of the anionic ring-opening polymerization of ethylene oxide is highly advantageous for the synthesis of telechelic PEO. acs.org By carefully choosing the initiator and terminating agent, a wide variety of functional groups can be introduced at the chain ends. For example, using a difunctional initiator allows for the growth of the polymer chain in two directions, leading to a difunctional polymer upon termination.

A bimolecular homodifunctional approach has been used to create macrocyclic PEO. In this method, a PEO chain with two reactive ends (e.g., PEO bis(azide)) is reacted with a bifunctional linking agent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. rsc.org For instance, commercially available PEO bis(azide) has been coupled with a bis(alkyne) linking agent via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form macrocyclic PEO. rsc.org

The synthesis of telechelic PEO with different end groups (heterotelechelic) is also an active area of research, providing versatile precursors for advanced materials. researchgate.net

Oligomerization Studies of this compound

The controlled oligomerization of ethylene oxide is crucial for producing polyethylene (B3416737) glycols (PEGs) with specific, well-defined chain lengths and functionalities. These oligomers are widely used in various fields. The synthesis strategies for these materials often mirror the polymerization techniques for high molecular weight PEO but are tailored to produce shorter chains. researchgate.netepa.gov Anionic, coordination, and more recently, organocatalytic methods are employed to achieve this control. acs.orgacs.org

The oxyanionic polymerization, initiated by nucleophiles like alkoxides, is a fundamental method for producing ethylene oxide oligomers. acs.org The living character of this reaction allows for precise control over the degree of polymerization, provided that initiation is fast and termination or chain transfer reactions are absent. acs.org The properties and reactivity of the growing oligomer are influenced by the nature of the counterion (e.g., Na+, K+, Cs+) and the solvent system. acs.org

Double-metal cyanide (DMC) catalysts are also relevant for the oligomerization of ethylene oxide, often used in the presence of a low molecular weight initiator or chain transfer agent to regulate the chain length. researchgate.net

Mono-functionalized Ethylene Oligomers

Mono-functionalized ethylene oxide oligomers, most commonly known as monomethoxy poly(ethylene glycol)s (mPEGs), are a particularly important class of oligomers. They feature a reactive functional group (typically a hydroxyl group) at one end and an inert group (like a methoxy (B1213986) group) at the other. This structure makes them ideal for "PEGylation," the process of attaching PEO chains to proteins, drugs, or surfaces to modify their properties.

The synthesis of mono-functionalized oligomers is typically achieved by initiating the anionic polymerization of ethylene oxide with a monofunctional initiator, such as an alkali metal salt of a monoalkyl ether of ethylene glycol (e.g., potassium 2-methoxyethoxide). tandfonline.com The polymerization proceeds from the single active site, and upon termination (often with a proton source), a mono-hydroxyl-terminated oligomer is produced.

The general reaction scheme involves:

Initiation: An initiator, such as CH₃O⁻K⁺, attacks an ethylene oxide monomer.

Propagation: The resulting alkoxide chain end sequentially adds more ethylene oxide monomers.

Termination: The reaction is quenched, for example with an acid, to protonate the alkoxide end-group, yielding a terminal hydroxyl group.

This process allows for the synthesis of mPEGs with controlled molecular weights and low polydispersity, which are essential for their application as macromolecular building blocks and in bioconjugation. acs.orgresearchgate.net

Advanced Catalytic Systems and Methodologies for Ethene;oxirane Transformations

Heterogeneous Catalysis Development and Optimization

The industrial production of ethylene (B1197577) oxide predominantly relies on heterogeneous catalysis, specifically the direct oxidation of ethylene over a silver-based catalyst supported on α-alumina. catalysis.blognih.gov This process, while commercially successful, is subject to continuous optimization to maximize the yield of ethylene oxide and minimize the complete combustion of ethylene to carbon dioxide and water. lu.seaiche.org

Key factors influencing the performance of these catalysts include the composition of the catalyst, the support material, and the operating conditions. catalysis.bloggoogle.com Promoters, such as chlorine, are often added to the feed to enhance selectivity towards ethylene oxide. mdpi.comtandfonline.com Research has shown that chlorine can modify the catalyst surface, influencing the adsorption of reactants and intermediates, which in turn favors the desired epoxidation pathway over complete oxidation. mdpi.comresearchgate.net

The physical properties of the catalyst support, such as porosity and surface area, are also critical. google.com Supports with high porosity and controlled pore sizes are essential for effective catalyst performance. google.com Furthermore, the method of catalyst preparation, including the impregnation of the silver compound onto the support and subsequent activation, significantly impacts the final catalyst's mechanical strength and catalytic activity. google.com

Recent developments have explored novel catalyst formulations to improve upon the traditional silver-alumina system. These include the use of bimetallic systems and nanostructured catalysts. catalysis.blog For instance, the addition of a second metal, such as copper, to the silver catalyst can alter its electronic properties and enhance selectivity. researchgate.net Computational studies, including Density Functional Theory (DFT), have been instrumental in understanding these effects at an atomic level and guiding the design of new catalyst compositions. osti.govauburn.edunih.gov

A significant challenge in the industrial production of ethylene oxide is the deactivation of the silver-based catalyst over time. lu.seunirioja.es This decline in activity and selectivity is primarily attributed to two main factors: silver sintering and poisoning. lu.se Sintering involves the agglomeration of silver particles on the support surface, leading to a loss of active surface area. rsc.org Poisoning occurs when impurities in the feed stream, or byproducts of the reaction, adsorb onto the catalyst surface and block active sites.

To counteract deactivation, operating temperatures are often gradually increased to maintain a desired production rate. google.com However, this can only be done up to a certain point, known as the end-of-run (EOR) temperature, beyond which the process is no longer economically viable. google.com At this stage, the catalyst must be either replaced or regenerated. catalysis.blog

Regeneration procedures aim to restore the catalyst's activity and selectivity. catalysis.blog A common method involves burning off carbonaceous deposits and other impurities at high temperatures in the presence of oxygen. catalysis.blog More advanced regeneration techniques have also been developed, such as washing the used catalyst with specific chemical solutions to remove impurities like alkali metals. google.com For instance, a process involving washing the catalyst with an inert organic liquid containing a solubilizing agent, followed by the application of cesium or rubidium, has been shown to be effective. google.com

The table below summarizes typical operational phases and corresponding temperatures for ethylene oxide catalysts.

| Operational Phase | Typical Temperature Range (°C) | Key Characteristics |

| Start-of-Run (SOR) | 220 - 240 google.com | Initial high activity and selectivity. |

| Middle-of-Run | Gradually increasing temperature | Compensating for initial catalyst deactivation. lu.se |

| End-of-Run (EOR) | 270 - 280 google.com | Catalyst activity has declined to a point where the process is no longer economical. |

Industrial ethylene oxide production typically employs multi-tubular fixed-bed reactors. lu.seunirioja.es In this design, the catalyst is packed into numerous parallel tubes, and a cooling medium circulates on the shell side to manage the heat of reaction. lu.segoogle.com The dimensions of these reactor tubes, typically with inside diameters of 20 to 60 mm and lengths of 3 to 15 meters, are carefully chosen to ensure efficient heat transfer and reactant flow. google.com

Process intensification (PI) strategies are being actively explored to enhance the performance of ethylene oxide production beyond the capabilities of conventional reactor designs. aiche.orgresearchgate.net These strategies aim to drastically improve heat and mass transfer, leading to higher efficiency and reduced environmental impact. researchgate.net

One promising PI approach is the use of microfibrous entrapped catalysts (MFECs). aiche.org The enhanced heat transfer characteristics of MFEC structures can lead to higher per-pass conversion of ethylene. aiche.org Another innovative concept is the distributed dosing of oxygen along the length of the reactor. aiche.orgfau.deresearchgate.net This method has been identified as a superior reaction concept from both economic and technological standpoints, as it can reduce production costs and CO2 emissions. fau.de

Thermally coupled reactors, where the exothermic ethylene oxidation reaction is coupled with an endothermic reaction like cyclohexane (B81311) dehydrogenation, represent another avenue for process intensification. aiche.org This configuration enhances heat transfer efficiency and can simultaneously produce valuable products from both reactions. aiche.org

The table below highlights some process intensification strategies and their potential benefits for ethylene oxide production.

| Process Intensification Strategy | Key Feature | Potential Benefits |

| Microfibrous Entrapped Catalysts (MFEC) | Enhanced intra-particle heat transfer. aiche.org | Increased per-pass conversion of ethylene. aiche.org |

| Distributed Oxygen Dosing | Introduction of oxygen at multiple points along the reactor. aiche.orgfau.de | Reduced production costs and CO2 emissions. fau.de |

| Thermally Coupled Reactors | Coupling of exothermic and endothermic reactions. aiche.org | Enhanced heat transfer efficiency and co-production of valuable chemicals. aiche.org |

| Membrane Reactors | Integration of reaction and separation in a single unit. | Potential for increased selectivity. researchgate.net |

Homogeneous Catalysis for Ethene;Oxirane Reactions

While heterogeneous catalysis dominates the industrial production of ethylene oxide, homogeneous catalysis has been explored for other transformations involving this compound. For instance, the hydration of ethylene oxide to produce monoethylene glycol (MEG) can be carried out using homogeneous catalysts. researchgate.net

In these systems, various inorganic salts have been investigated as catalysts. researchgate.net The catalytic activity is influenced by factors such as the pH of the reaction medium. researchgate.net By optimizing reaction conditions, high selectivity to MEG (over 98%) can be achieved with near-complete conversion of ethylene oxide. researchgate.net

Another area of research in homogeneous catalysis is the carbonylation of ethylene oxide to produce methyl 3-hydroxypropionate (B73278) (3-HPM), a key intermediate for 1,3-propanediol. frontiersin.org Studies have utilized cobalt-based catalysts, such as Co2(CO)8, in the presence of ligands like 3-hydroxypyridine. frontiersin.org The electronic properties of the ligand have been shown to significantly influence the catalytic activity, with electron-rich ligands leading to higher ethylene oxide conversion. frontiersin.org

The selective amination of ethylene oxide to form ethanolamines is another reaction where both homogeneous and heterogeneous catalysis have been studied. magtech.com.cn The aqueous ammonia (B1221849) method is a typical example of a homogeneous catalytic process for this transformation. magtech.com.cn

Novel Catalyst Discovery and Design for Enhanced Selectivity and Efficiency

The quest for more selective and efficient catalysts for ethylene epoxidation is a major driver of research in this field. catalysis.blogresearchgate.netdoe.gov A key goal is to increase the selectivity towards ethylene oxide, thereby reducing the formation of CO2 and minimizing the consumption of the ethylene feedstock. gpc-whitepapers.comlu.se

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for the rational design of new catalysts. auburn.eduresearchgate.netacs.orgnih.gov These methods allow researchers to model the reaction at the atomic level, providing insights into reaction mechanisms and the factors that control selectivity. osti.govauburn.edunih.gov This understanding can then be used to screen potential new catalyst compositions with improved performance. researchgate.netnih.gov

One promising area of research is the development of bimetallic and alloy catalysts. mdpi.comacs.org For example, computational screening has identified Ag/Cu alloys as potential candidates for improved ethylene epoxidation catalysts. acs.org Experimental studies have subsequently shown that catalysts such as Ag/CuPb, Ag/CuCd, and Ag/CuTl can outperform pure silver catalysts. nih.gov The addition of elements like nickel to silver nanoparticles has also been shown to suppress the formation of unselective oxygen species, leading to higher ethylene oxide selectivity. universityofcalifornia.edu